molecular formula C10H14N2O4 B14775541 (4-((2-Methoxyethyl)amino)-3-nitrophenyl)methanol

(4-((2-Methoxyethyl)amino)-3-nitrophenyl)methanol

Cat. No.: B14775541
M. Wt: 226.23 g/mol
InChI Key: LXBYMQMOAAVZOK-UHFFFAOYSA-N
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Description

(4-((2-Methoxyethyl)amino)-3-nitrophenyl)methanol is an organic compound that features a nitrophenyl group substituted with a methoxyethylamino group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((2-Methoxyethyl)amino)-3-nitrophenyl)methanol typically involves a multi-step process:

    Nitration: The starting material, a phenyl compound, undergoes nitration to introduce the nitro group at the 3-position.

    Amination: The nitrophenyl compound is then subjected to amination with 2-methoxyethylamine to form the methoxyethylamino group at the 4-position.

    Reduction: The nitro group can be reduced to an amino group if necessary, using reducing agents such as hydrogen gas in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-((2-Methoxyethyl)amino)-3-nitrophenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.

    Substitution: The methoxyethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products

    Oxidation: (4-((2-Methoxyethyl)amino)-3-nitrophenyl)carboxylic acid.

    Reduction: (4-((2-Methoxyethyl)amino)-3-aminophenyl)methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (4-((2-Methoxyethyl)amino)-3-nitrophenyl)methanol is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.

Biology

In biological research, this compound can be used to study the effects of nitrophenyl and methoxyethylamino groups on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.

Medicine

In medicinal chemistry, this compound may be investigated for its potential therapeutic properties. Its structural features could be optimized to develop new drugs with specific biological activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its functional groups may impart desirable characteristics to polymers or other materials.

Mechanism of Action

The mechanism of action of (4-((2-Methoxyethyl)amino)-3-nitrophenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the methoxyethylamino group may enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • (4-Amino-3-nitrophenyl)methanol
  • (4-((2-Hydroxyethyl)amino)-3-nitrophenyl)methanol
  • (4-((2-Methoxyethyl)amino)-3-aminophenyl)methanol

Uniqueness

(4-((2-Methoxyethyl)amino)-3-nitrophenyl)methanol is unique due to the presence of both the methoxyethylamino and nitrophenyl groups. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H14N2O4

Molecular Weight

226.23 g/mol

IUPAC Name

[4-(2-methoxyethylamino)-3-nitrophenyl]methanol

InChI

InChI=1S/C10H14N2O4/c1-16-5-4-11-9-3-2-8(7-13)6-10(9)12(14)15/h2-3,6,11,13H,4-5,7H2,1H3

InChI Key

LXBYMQMOAAVZOK-UHFFFAOYSA-N

Canonical SMILES

COCCNC1=C(C=C(C=C1)CO)[N+](=O)[O-]

Origin of Product

United States

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